(2-Amino-4-isobutylphenyl)boronic acid

Catalog No.
S694264
CAS No.
153624-54-5
M.F
C10H16BNO2
M. Wt
193.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Amino-4-isobutylphenyl)boronic acid

CAS Number

153624-54-5

Product Name

(2-Amino-4-isobutylphenyl)boronic acid

IUPAC Name

[2-amino-4-(2-methylpropyl)phenyl]boronic acid

Molecular Formula

C10H16BNO2

Molecular Weight

193.05 g/mol

InChI

InChI=1S/C10H16BNO2/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,13-14H,5,12H2,1-2H3

InChI Key

FCQVRTWRJLAVOQ-UHFFFAOYSA-N

SMILES

B(C1=C(C=C(C=C1)CC(C)C)N)(O)O

Canonical SMILES

B(C1=C(C=C(C=C1)CC(C)C)N)(O)O

Medicinal Chemistry and Drug Discovery

Boronic acids, including (2-Amino-4-isobutylphenyl)boronic acid, can serve as valuable building blocks for the synthesis of novel drug candidates. Their unique properties, such as the ability to form reversible covalent bonds with enzymes, make them attractive for developing targeted therapies.

A study published in the journal "Chemical Reviews" highlights the diverse applications of boronic acids in medicinal chemistry, including their potential for:

  • Inhibiting enzymes involved in various diseases
  • Developing protein-protein interaction inhibitors for treating cancers and other diseases
  • Creating antibody-drug conjugates for targeted cancer therapy

While specific research on the application of (2-Amino-4-isobutylphenyl)boronic acid in drug discovery is scarce, its structural features suggest potential for exploring its role in developing new therapeutic agents.

Material Science and Organic Synthesis

Boronic acids, including (2-Amino-4-isobutylphenyl)boronic acid, can be employed in various material science applications due to their ability to participate in specific chemical reactions. These reactions can lead to the formation of:

  • Polymers with unique properties, such as self-healing materials or materials with enhanced conductivity
  • Molecular probes for sensing specific molecules or biological processes
  • Organic frameworks (OFMs), a class of porous materials with potential applications in gas storage, catalysis, and drug delivery

(2-Amino-4-isobutylphenyl)boronic acid is an organic compound classified as a boronic acid, characterized by the presence of a boron atom bonded to a phenyl group that also contains an amino group and an isobutyl substituent. Its molecular formula is C10H16BNO2C_{10}H_{16}BNO_2 and its molecular weight is approximately 193.06 g/mol . This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the reactivity of the boronic acid functional group, which allows for the formation of covalent bonds with various biological molecules.

There is no current information available on the specific mechanism of action of (2-Amino-4-isobutylphenyl)boronic acid.

  • Boronic Acid-diol interaction: As mentioned earlier, the boronic acid group could reversibly bind with cis-diols present on sugars or other biomolecules. This binding could potentially influence biological processes or be used for detection purposes.
  • Hydrogen bonding: The amino group can participate in hydrogen bonding with other molecules, potentially affecting the compound's interaction with its environment.

The reactivity of (2-Amino-4-isobutylphenyl)boronic acid is primarily attributed to its boronic acid moiety. Key reactions include:

  • Suzuki Coupling: This compound can participate in cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds, which are significant in pharmaceutical chemistry.
  • Formation of Boronate Esters: The boronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Ligand Formation: It can act as a ligand in coordination chemistry, forming complexes with transition metals.

(2-Amino-4-isobutylphenyl)boronic acid exhibits various biological activities, particularly in the context of medicinal chemistry. Its structural features allow it to interact with biological targets, including enzymes and receptors. Some potential activities include:

  • Anticancer Properties: Similar compounds have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, suggesting potential therapeutic applications in diseases where such enzymes play a critical role.

Several methods exist for synthesizing (2-Amino-4-isobutylphenyl)boronic acid:

  • Direct Boronation: Starting from 2-amino-4-isobutylphenol, boron reagents such as boron trichloride can be used to introduce the boronic acid functionality.
  • Borylation Reactions: Utilizing transition metal-catalyzed borylation methods can yield this compound from appropriate aryl precursors.
  • Reduction Reactions: Reduction of corresponding nitro or other functional groups can also lead to the formation of the desired amine-boronic acid structure.

The applications of (2-Amino-4-isobutylphenyl)boronic acid span multiple fields:

  • Pharmaceutical Development: It is utilized in the development of drugs targeting various diseases, particularly cancers.
  • Organic Synthesis: As a versatile building block, it is employed in synthesizing complex organic molecules through cross-coupling reactions.
  • Material Science: It can be used in creating functional materials with specific electronic or optical properties.

Studies on the interactions of (2-Amino-4-isobutylphenyl)boronic acid with biological systems reveal its potential as a therapeutic agent. Interaction studies often focus on:

  • Binding Affinity: Evaluating how well this compound binds to target proteins or enzymes.
  • Mechanisms of Action: Understanding how it affects biological pathways and its potential side effects.

Several compounds share structural characteristics with (2-Amino-4-isobutylphenyl)boronic acid. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
(4-Isobutylphenyl)boronic acidC10H13BO3C_{10}H_{13}BO_3192.02Lacks amino group; used in similar coupling reactions.
(2-Amino-4-methylphenyl)boronic acidC9H12BNO2C_{9}H_{12}BNO_2164.11Methyl group instead of isobutyl; different sterics.
(3-Amino-4-fluorophenyl)boronic acidC6H7BFNO2C_{6}H_{7}BFNO_2191.40Contains fluorine; alters electronic properties significantly.

The uniqueness of (2-Amino-4-isobutylphenyl)boronic acid lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds. Its ability to participate in diverse

Wikipedia

[2-Amino-4-(2-methylpropyl)phenyl]boronic acid

Dates

Modify: 2023-08-15

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